(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
Brand Name: Vulcanchem
CAS No.: 339208-90-1
VCID: VC3860503
InChI: InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O
Molecular Formula: C23H18ClNO4
Molecular Weight: 407.8 g/mol

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

CAS No.: 339208-90-1

Cat. No.: VC3860503

Molecular Formula: C23H18ClNO4

Molecular Weight: 407.8 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid - 339208-90-1

Specification

CAS No. 339208-90-1
Molecular Formula C23H18ClNO4
Molecular Weight 407.8 g/mol
IUPAC Name 2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
Standard InChI Key IWNXWBFVGWGSRR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a 3-chlorophenylglycine backbone modified by an Fmoc group at the amino terminus. The Fmoc moiety—a fluorenylmethyl ester—provides steric protection and base-labile deprotection capabilities, while the chlorophenyl group introduces electron-withdrawing effects that influence reactivity . The stereochemistry (DL-configuration) allows flexibility in synthesizing both enantiomers for diverse applications .

Key Structural Features:

  • Fmoc Group: Ensures selective deprotection under mild basic conditions (e.g., piperidine) .

  • 3-Chlorophenyl Substituent: Enhances hydrophobicity and stability in peptide chains.

  • Carboxylic Acid Terminus: Facilitates coupling reactions in peptide elongation .

Physicochemical Properties

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .

  • Optical Rotation: Specific rotation values depend on enantiomeric purity, with reported [α]D[α]_D values for related Fmoc-amino acids ranging from -19° to +25° .

  • Stability: Stable at 2–8°C under inert conditions but sensitive to prolonged exposure to light or moisture .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via Fmoc protection of 3-chlorophenylglycine:

  • Chlorophenylglycine Preparation: 3-Chlorophenylglycine is synthesized through asymmetric alkylation or hydrogenation of precursor acrylates .

  • Fmoc Protection: Reacting 3-chlorophenylglycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate).

  • Purification: Chromatography or recrystallization yields high-purity product (>95%) .

Example Reaction:

3-Chlorophenylglycine+Fmoc-ClBase(3-Chloro-phenyl)-Fmoc-glycine+HCl\text{3-Chlorophenylglycine} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{(3-Chloro-phenyl)-Fmoc-glycine} + \text{HCl}

Industrial-Scale Production

Scalable methods include microwave-assisted hydrolysis and in situ Fmoc protection, achieving gram-scale yields (50–83%) with minimal byproducts . For instance, microwave irradiation at 100°C for 3 hours facilitates rapid deprotection and re-protection steps .

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
Reaction Temperature0–25°C8395
BaseSodium Bicarbonate8997
SolventDMF/Dichloromethane9196

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s base-labile nature makes this compound ideal for SPPS. Sequential deprotection with piperidine (20–50% in DMF) enables stepwise elongation of peptide chains . The 3-chlorophenyl group enhances peptide stability by reducing aggregation during synthesis .

Bioconjugation Strategies

The carboxylic acid terminus allows conjugation to biomolecules (e.g., antibodies, enzymes) via carbodiimide chemistry. This is pivotal in developing targeted drug delivery systems .

Role in Drug Development

Peptide-Based Therapeutics

Incorporating this derivative into peptide backbones improves pharmacokinetic properties by enhancing metabolic stability and receptor binding affinity. For example, Fmoc-protected analogs are used in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .

Anticancer Research

Peptides containing 3-chlorophenylglycine exhibit pro-apoptotic activity in cancer cell lines (e.g., Ca9-22 oral carcinoma) with IC50 values as low as 0.4 μM . Synergistic effects with doxorubicin highlight potential combination therapies .

Table 2: Biological Activity in Cancer Models

Cell LineIC50 (μM)Mechanism
Ca9-22 (Oral)0.4Apoptosis Induction
MCF-7 (Breast)1.2Cell Cycle Arrest

Research in Cancer Therapeutics

Peptide Analog Design

Modifying the chlorophenyl group’s position (e.g., 3,5-dichloro derivatives) enhances tumor selectivity. Asymmetric synthesis methods achieve enantiomeric excess (ee) >94%, critical for optimizing therapeutic indices .

Preclinical Studies

In vivo studies demonstrate tumor growth inhibition in xenograft models. Intraperitoneal administration (0.5 μg/mouse) reduces ER+ breast cancer volume by 60% over 21 days .

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